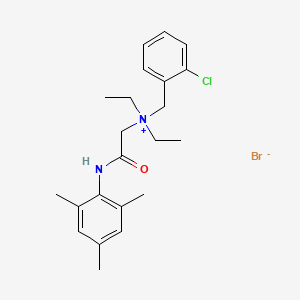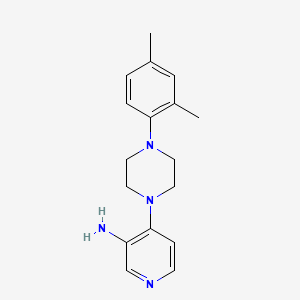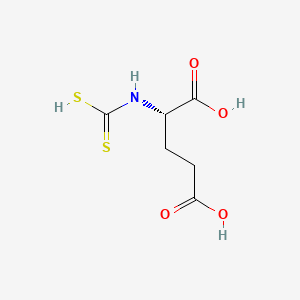
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea typically involves the condensation of amines with isothiocyanates. One common method is the reaction between N-(2-hydroxyethyl)-N-methylamine and 1-phenylbutyl isothiocyanate under mild conditions. The reaction is usually carried out in an aqueous medium, which allows for efficient synthesis of the thiourea derivative .
Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylmethyl)thiourea
Comparison: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea stands out due to its unique structural features, which confer specific chemical and biological properties. For instance, the presence of the 1-phenylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
74787-85-2 |
|---|---|
Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-3-7-13(12-8-5-4-6-9-12)15-14(18)16(2)10-11-17/h4-6,8-9,13,17H,3,7,10-11H2,1-2H3,(H,15,18) |
InChI Key |
UUECBVCCZYDARY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



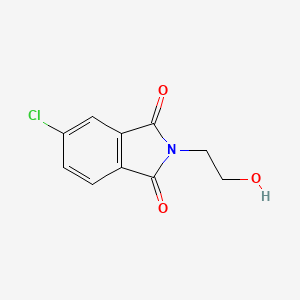
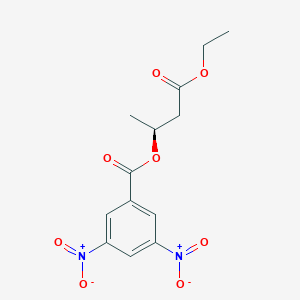
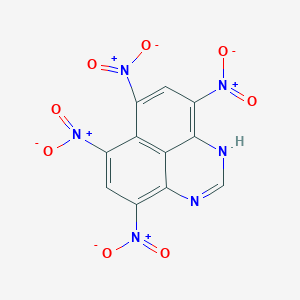
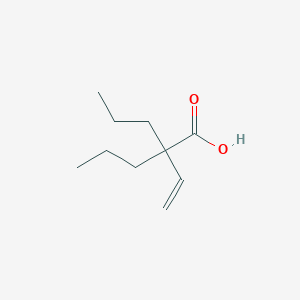
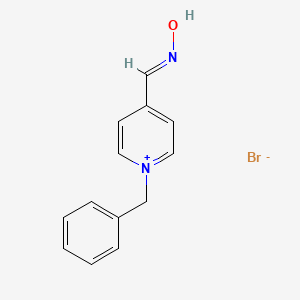
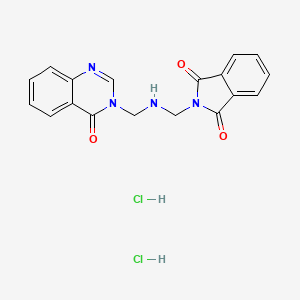
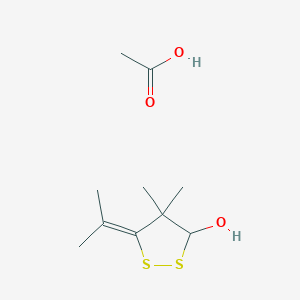
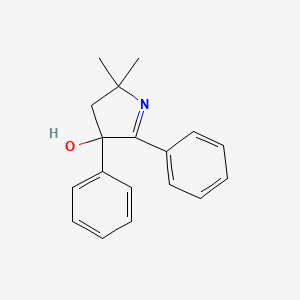
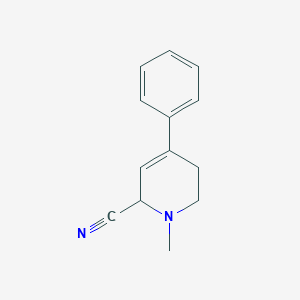
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
